An In-depth Technical Guide to the Covalent Binding of CC-90003 to ERK1/2
An In-depth Technical Guide to the Covalent Binding of CC-90003 to ERK1/2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is a potent and selective, orally bioavailable, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1] As critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are attractive therapeutic targets in various cancers, particularly those driven by mutations in the RAS/RAF/MEK cascade.[2][3] This technical guide provides a comprehensive overview of the covalent binding mechanism of CC-90003 to ERK1/2, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.
Mechanism of Covalent Binding
CC-90003 acts as a covalent inhibitor by forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of ERK1 and ERK2.[4] This targeted covalent modification leads to the inactivation of the kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[1] Mass spectrometry analysis has confirmed that CC-90003 covalently binds to Cys183 of ERK1 and Cys164 of ERK2.[4]
Quantitative Data
The following tables summarize the key quantitative data for CC-90003, highlighting its potency, selectivity, and cellular activity.
Table 1: Biochemical Potency of CC-90003 against ERK1/2
| Target | IC50 (nmol/L) |
| ERK1 | 10 - 20 |
| ERK2 | 10 - 20 |
| [Source: Selleck Chemicals, CovalX][4] |
Table 2: Kinase Selectivity of CC-90003
| Kinase Panel | Assay Type | Concentration | Results |
| 258 Kinases | Biochemical | 1 µmol/L | >80% inhibition of 17 kinases50%–80% inhibition of 28 kinases<50% inhibition of 213 kinases |
| 194 Kinases | Cellular (A375 cells) | 1 µmol/L | >80% inhibition of 5 kinases (ERK1, ERK2, MKK4, MKK6, FAK) |
| 347 Kinases | Combined | - | Significant inhibition of KDR, FLT3, and PDGFRα in addition to ERK1/2 at biologically relevant concentrations. |
| [Source: AACR Journals, ResearchGate][2][5] |
Table 3: Anti-proliferative Activity of CC-90003 in Cancer Cell Lines
| Cancer Type | Mutation Status | Cell Line | GI50 (µmol/L) |
| Colorectal Cancer | KRAS G13D | HCT-116 | < 1 |
| BRAF-mutant Cancers | BRAF V600E, etc. | 27 cell lines | < 1 in 25 of 27 cell lines (93%) |
| KRAS-mutant Cancers | Various | 37 cell lines | Active in 28 of 37 cell lines (76%) |
| [Source: AACR Journals][2] |
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer. CC-90003 directly targets and inhibits ERK1/2, the final kinases in this cascade.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by CC-90003.
Mechanism of Covalent Inhibition
The following diagram depicts the covalent binding mechanism of CC-90003 to a cysteine residue in the ATP-binding pocket of ERK1/2.
Caption: The two-step mechanism of covalent inhibition of ERK1/2 by CC-90003.
Experimental Workflow for Assessing CC-90003 Activity
This diagram outlines a general workflow for evaluating the biochemical and cellular activity of CC-90003.
Caption: A generalized experimental workflow for characterizing an ERK inhibitor like CC-90003.
Experimental Protocols
Mass Spectrometry for Covalent Binding Confirmation
This protocol is adapted from the methodology used to confirm the covalent binding of CC-90003 to ERK1/2.[4]
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Incubation: Incubate intact ERK1 or ERK2 protein with an excess of CC-90003 at room temperature for 1 hour.
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Sample Preparation: Dilute the incubated sample with 10 µL of 0.2% trifluoroacetic acid (TFA).
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Desalting: Desalt the sample using micro C4 ZipTips.
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MALDI Plate Spotting: Spot the desalted sample directly onto a MALDI target plate using sinapic acid (10 mg/mL in 0.1% TFA:acetonitrile 50:50) as the matrix.
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Mass Spectrometry Analysis: Analyze the sample using a MALDI TOF-TOF mass spectrometer equipped with a CovalX HM2 detector. Use human transferrin or albumin as an internal standard.
General In Vitro ERK Kinase Assay (Radiometric)
This is a general protocol for assessing ERK kinase activity that can be adapted for testing inhibitors like CC-90003.
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Reaction Setup: Prepare a reaction mixture containing 5X Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), recombinant active ERK2, the substrate (e.g., Myelin Basic Protein, MBP), and varying concentrations of CC-90003 or DMSO vehicle control.
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Initiation: Start the reaction by adding ATP solution containing [γ-³²P]ATP.
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Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
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Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
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Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Detection: Measure the incorporation of ³²P into the substrate using a scintillation counter.
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Data Analysis: Calculate the percent inhibition of ERK activity at each CC-90003 concentration and determine the IC50 value.
General Cell-Based Phospho-ERK Assay (ELISA)
This protocol describes a common method for measuring the phosphorylation of ERK in a cellular context.
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Cell Culture: Seed cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.
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Serum Starvation (Optional): To reduce basal ERK phosphorylation, starve the cells in a low-serum or serum-free medium for a few hours to overnight.
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Inhibitor Treatment: Treat the cells with various concentrations of CC-90003 for a specified duration (e.g., 1-2 hours).
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Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
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Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
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Immunostaining:
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Block non-specific binding sites.
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Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
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Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection: Add a substrate that produces a chemiluminescent or fluorescent signal in the presence of the enzyme.
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Data Acquisition: Read the signal using a plate reader.
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Normalization (Optional): Normalize the p-ERK signal to the total protein content in each well.
Conclusion
CC-90003 is a highly potent and selective covalent inhibitor of ERK1/2 that has demonstrated significant anti-proliferative activity in preclinical models of cancer. Its irreversible binding to a specific cysteine residue in the ATP-binding pocket provides a durable inhibition of the MAPK signaling pathway. The experimental protocols and data presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on targeting the ERK signaling pathway in oncology.
